2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a tetrahydrophthalazinone core
Preparation Methods
The synthesis of 2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves the use of sulfonyl chlorides in the presence of a base.
Formation of the tetrahydrophthalazinone core: This can be synthesized through a series of condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperidine ring.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways, particularly those involving sulfonyl groups and piperidine rings.
Mechanism of Action
The mechanism of action of 2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The tetrahydrophthalazinone core can interact with various enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one include:
2-methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: This compound also contains a piperidine ring and a sulfonyl group but differs in its core structure.
3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: This compound has a similar piperidine ring but lacks the sulfonyl group and has a different core structure.
The uniqueness of this compound lies in its combination of a piperidine ring, a sulfonyl group, and a tetrahydrophthalazinone core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C22H29N3O3S |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-methyl-4-[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C22H29N3O3S/c1-15-10-12-25(13-11-15)29(27,28)20-14-17(9-8-16(20)2)21-18-6-4-5-7-19(18)22(26)24(3)23-21/h8-9,14-15H,4-7,10-13H2,1-3H3 |
InChI Key |
OPABBMRYQYTWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)C)C |
Origin of Product |
United States |
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